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molecular formula C20H22N2O3 B8767904 5-(9-ethyl-9H-carbazol-3-ylamino)-3-methyl-5-oxopentanoic acid

5-(9-ethyl-9H-carbazol-3-ylamino)-3-methyl-5-oxopentanoic acid

Cat. No. B8767904
M. Wt: 338.4 g/mol
InChI Key: SJRQMAXWOVWAKF-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

To a solution of 9-ethyl-9H-carbazol-3-amine (4.21 g, 20 mmol) in THF (40 mL) was added 3-methylglutaric anhydride (2.56 g, 20.00 mmol), and the mixture was stirred at 90° C. for 4 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure to give 5-(9-ethyl-9H-carbazol-3-ylamino)-3-methyl-5-oxopentanoic acid (6.23 g, 18.41 mmol, 92%) as a white powder.
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([NH2:16])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[CH3:17][CH:18]1[CH2:24][C:23](=[O:25])[O:22][C:20](=[O:21])[CH2:19]1.O>C1COCC1>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([NH:16][C:23](=[O:25])[CH2:24][CH:18]([CH3:17])[CH2:19][C:20]([OH:22])=[O:21])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]

Inputs

Step One
Name
Quantity
4.21 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)N
Name
Quantity
2.56 g
Type
reactant
Smiles
CC1CC(=O)OC(C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)NC(CC(CC(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.41 mmol
AMOUNT: MASS 6.23 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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